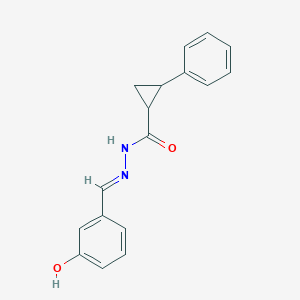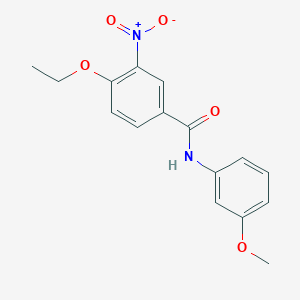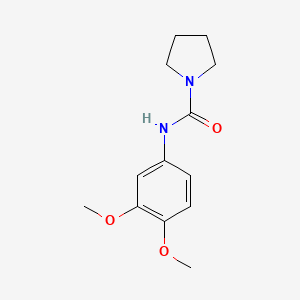
N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide, also known as HPPH, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer treatment. HPPH belongs to the family of cyclopropane-containing compounds, which have been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide involves the generation of ROS upon activation by light. The ROS can induce oxidative damage to cellular components, such as DNA, proteins, and lipids, leading to cell death. N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been found to localize in the mitochondria of cancer cells, where it can induce mitochondrial dysfunction and trigger apoptotic cell death. In addition, N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis.
Biochemical and Physiological Effects
N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been found to exhibit various biochemical and physiological effects in cancer cells. It can induce oxidative stress, DNA damage, and mitochondrial dysfunction, leading to apoptotic cell death. In addition, N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide can inhibit the activity of VEGF, leading to anti-angiogenic effects. N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been found to exhibit selectivity for cancer cells, making it a promising candidate for targeted cancer therapy.
Advantages and Limitations for Lab Experiments
N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. It exhibits selective accumulation in cancer cells, making it a promising candidate for targeted therapy. However, N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide also has several limitations. It requires activation by light, which can limit its use in deep-seated tumors. In addition, the optimal conditions for PDT using N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide, such as light dose and duration, need to be carefully optimized.
Future Directions
For research on N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide include optimizing its therapeutic efficacy, exploring combination therapies, and developing new derivatives with improved properties.
Synthesis Methods
The synthesis of N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide involves the condensation of 3-hydroxybenzaldehyde and 2-phenylcyclopropanecarbohydrazide in the presence of a suitable catalyst. The reaction proceeds through a Schiff base formation, followed by cyclization to form the cyclopropane ring. The final product is obtained through purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit photodynamic therapy (PDT) activity, which involves the use of light to activate a photosensitizer and generate reactive oxygen species (ROS) that can induce cell death. N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to accumulate selectively in cancer cells, making it a promising candidate for targeted PDT. In addition, N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been found to exhibit anti-angiogenic activity, which can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.
properties
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-14-8-4-5-12(9-14)11-18-19-17(21)16-10-15(16)13-6-2-1-3-7-13/h1-9,11,15-16,20H,10H2,(H,19,21)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFBLYGCBPJLBH-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN=CC2=CC(=CC=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1C(=O)N/N=C/C2=CC(=CC=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-Hydroxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B5724321.png)
![4-[(dimethylamino)methylene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5724325.png)

![N'-[(5,6-dichloro-5,6-difluorobicyclo[2.2.1]hept-2-yl)methylene]isonicotinohydrazide](/img/structure/B5724331.png)
![2-[4-(3-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5724347.png)


![2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5724365.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724378.png)

![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5724404.png)

![N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5724416.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5724423.png)